N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly referred to as EMMS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. EMMS is a sulfonylurea derivative that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
EMMS has been studied for its potential use in various scientific research applications. It has been shown to have antidiabetic properties, with studies demonstrating its ability to lower blood glucose levels in animal models of diabetes. EMMS has also been studied for its potential use in treating Alzheimer's disease, with studies showing that it can inhibit the formation of amyloid-β peptides, which are known to play a role in the development of Alzheimer's disease.
Mechanism of Action
EMMS works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which stimulates the release of insulin. This leads to a decrease in blood glucose levels. EMMS has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the formation of amyloid-β peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMMS have been extensively studied. EMMS has been shown to lower blood glucose levels in animal models of diabetes, with studies demonstrating a significant decrease in fasting blood glucose levels and an increase in insulin secretion. EMMS has also been shown to inhibit the formation of amyloid-β peptides, which are known to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
EMMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. EMMS has also been shown to have a high degree of specificity for the sulfonylurea receptor 1 (SUR1), which makes it a useful tool for studying the role of SUR1 in insulin secretion. However, EMMS has limitations in that it has not been extensively studied in humans, and its long-term effects are not well understood.
Future Directions
There are several future directions for research on EMMS. One area of interest is its potential use in treating Alzheimer's disease. Further studies are needed to determine the efficacy of EMMS in inhibiting the formation of amyloid-β peptides and its potential use in treating Alzheimer's disease. Another area of interest is the development of new sulfonylurea derivatives that have improved specificity and efficacy for the sulfonylurea receptor 1 (SUR1). Overall, further research is needed to fully understand the potential applications of EMMS in various fields.
Synthesis Methods
EMMS can be synthesized by reacting 2-ethylbenzoyl isocyanate with N-methyl-N-(4-methylphenyl)sulfonyl glycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMMS.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)19-18(21)13-20(3)24(22,23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLLZJATSXFJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
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